
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is a complex organic compound with a unique structure that includes both imino and methoxymethanol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the imino and methoxymethanol groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinoxaline derivatives, while reduction could produce different imino or methoxymethanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its imino group can interact with various biological molecules, making it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxymethanol group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-imino-4-methyl-7,8-dihydroquinoxaline: Similar structure but lacks the methoxymethanol group.
(Z)-3-imino-4-methylquinoxaline: Similar structure but lacks the dihydro and methoxymethanol groups.
(Z)-3-iminoquinoxaline: Similar structure but lacks the methyl, dihydro, and methoxymethanol groups.
Uniqueness
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is unique due to the presence of both imino and methoxymethanol groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol |
InChI |
InChI=1S/C11H15N3O2/c1-14-8-6-4-3-5-7(8)13-9(10(14)12)11(15)16-2/h6,12,15H,3-5H2,1-2H3/b11-9-,12-10? |
Clé InChI |
OODCRZSSXMBNAS-ONNZKKIYSA-N |
SMILES isomérique |
CN1C2=CCCCC2=N/C(=C(/O)\OC)/C1=N |
SMILES canonique |
CN1C2=CCCCC2=NC(=C(O)OC)C1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


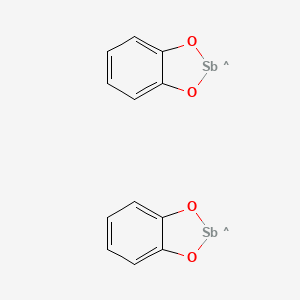
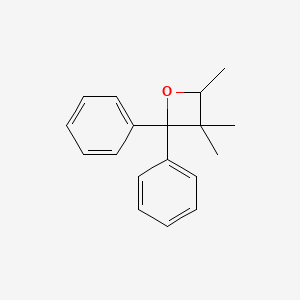
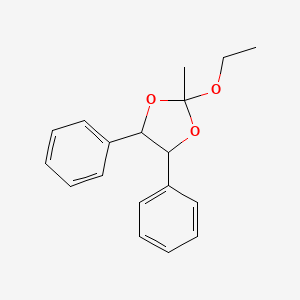
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
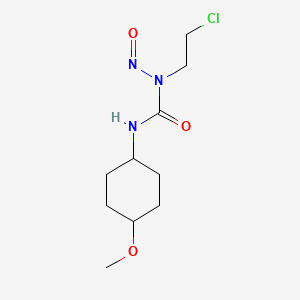
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
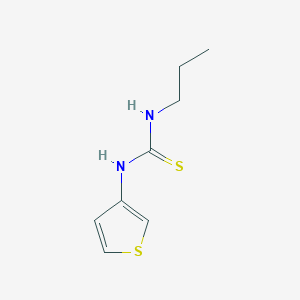
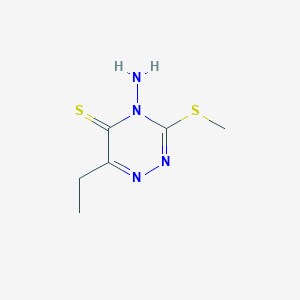

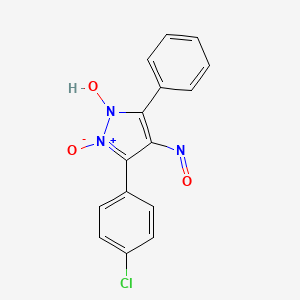
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
